N-(4-amino-6-oxo-2-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide
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Description
N-(4-amino-6-oxo-2-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C21H18F3N5O3S and its molecular weight is 477.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on compounds structurally related to the specified compound involves their synthesis and detailed characterization, aiming to explore their potential applications in medicinal chemistry and biochemistry. For instance, Dey et al. (2022) synthesized various 3,4-dihydropyrimidin-2-one derivatives and evaluated their antimicrobial and antioxidant activities, highlighting the significance of pyrimidine derivatives in pharmaceutical research Dey et al., 2022. Similarly, Holam et al. (2022) conducted molecular docking and synthesis studies on substituted dihydropyrimidine derivatives, underscoring their potential affinity towards CDK4 proteins, which are relevant in cancer research Holam et al., 2022.
Pharmacological Screening
The pharmacological screening of compounds with similar structural features includes evaluating their antimicrobial, antifungal, and antioxidant properties. Such studies contribute to the discovery of new therapeutic agents. For example, the compounds studied by George et al. (2010) displayed potent antioxidant activity, indicating the therapeutic potential of dihydropyrimidine derivatives in managing oxidative stress-related disorders George et al., 2010.
Mechanistic Insights
Understanding the reaction mechanisms and structural properties of these compounds provides insights into their chemical behavior and potential as therapeutic agents. For instance, studies on the reaction mechanisms of similar dihydropyrimidine derivatives reveal the complexity of their chemical interactions and the potential for synthesizing novel compounds with specific biological activities Sachdeva et al., 2008.
Potential Anticancer Agents
Some derivatives have been explored for their anticancer properties, demonstrating the relevance of this class of compounds in developing new oncological therapies. For example, the discovery of AZD4877, a kinesin spindle protein inhibitor, underscores the potential of such compounds in cancer treatment due to their ability to induce cell death in cancer cells by interfering with the mitotic process Theoclitou et al., 2011.
Properties
IUPAC Name |
N-[4-amino-6-oxo-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidin-5-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O3S/c1-11-2-4-12(5-3-11)18(31)27-16-17(25)28-20(29-19(16)32)33-10-15(30)26-14-8-6-13(7-9-14)21(22,23)24/h2-9H,10H2,1H3,(H,26,30)(H,27,31)(H3,25,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENFHKJIPLLOQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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